molecular formula C11H6Cl2N2O2 B15338276 E-2,6-Dichloro-3-(2-nitro)vinylquinoline

E-2,6-Dichloro-3-(2-nitro)vinylquinoline

Cat. No.: B15338276
M. Wt: 269.08 g/mol
InChI Key: WDBDGRDWWSBWSR-ONEGZZNKSA-N
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Description

E-2,6-Dichloro-3-(2-nitro)vinylquinoline (CAS: 182050-35-7) is a halogenated quinoline derivative featuring a nitrovinyl substituent at the 3-position and chlorine atoms at the 2- and 6-positions of the quinoline core. Quinoline derivatives are renowned for their pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities .

Properties

Molecular Formula

C11H6Cl2N2O2

Molecular Weight

269.08 g/mol

IUPAC Name

2,6-dichloro-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C11H6Cl2N2O2/c12-9-1-2-10-8(6-9)5-7(11(13)14-10)3-4-15(16)17/h1-6H/b4-3+

InChI Key

WDBDGRDWWSBWSR-ONEGZZNKSA-N

Isomeric SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)/C=C/[N+](=O)[O-])Cl

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)C=C[N+](=O)[O-])Cl

Origin of Product

United States

Biological Activity

E-2,6-Dichloro-3-(2-nitro)vinylquinoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimalarial and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), in vitro efficacy, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of quinoline derivatives. The molecular structure can be represented as follows:

  • Molecular Formula : C10H6Cl2N2O2
  • Molecular Weight : 253.07 g/mol

The presence of chlorine and nitro groups in its structure is critical for its biological activity, influencing both its solubility and interaction with biological targets.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of various quinoline derivatives, including this compound. A detailed structure–activity relationship study has demonstrated that modifications to the quinoline scaffold can significantly enhance antiplasmodial activity against Plasmodium falciparum, particularly strains resistant to chloroquine (CQ).

Key Findings:

  • In Vitro Efficacy :
    • Compounds derived from the this compound framework exhibited low nanomolar EC50 values against CQ-resistant strains, indicating potent antimalarial activity .
  • Selectivity Index :
    • The selectivity index for these compounds was found to be greater than 200, suggesting a favorable safety profile with minimal cytotoxic effects on mammalian cells .
  • Mechanism of Action :
    • The exact molecular targets remain elusive; however, it is suggested that these compounds may act through mechanisms distinct from traditional antimalarials like CQ .

Antimicrobial Activity

In addition to its antimalarial properties, this compound has shown promising antimicrobial activity.

Research Highlights:

  • Antifungal Properties :
    • Styrylquinolines similar to this compound have demonstrated antifungal efficacy comparable to established antifungal agents .
  • Broad-Spectrum Activity :
    • Studies indicate that certain analogues exhibit broad-spectrum antimicrobial effects, making them potential candidates for further development in treating fungal infections .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how structural modifications influence biological activity.

Compound VariantSubstituent PositionEC50 (nM)Activity
Base CompoundN/A41.2Moderate
Variant 1C6: Methoxy28.6Enhanced
Variant 2C6: Fluoro21.0Significant
Variant 3C6: Chlorine37.0Potent

This table illustrates how different substituents at the C6 position can modulate the potency of the compound against Plasmodium falciparum.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Murine Model Studies :
    • In vivo studies in murine models demonstrated that compounds based on this quinoline derivative exhibit significant antimalarial efficacy without noticeable toxicity .
  • Cytotoxicity Assessments :
    • Cytotoxicity tests revealed that certain analogues maintain a favorable therapeutic window, making them suitable for further clinical development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The most closely related analogs of E-2,6-Dichloro-3-(2-nitro)vinylquinoline are E-2-Chloro-3-(2-nitro)vinylquinoline (CAS: 182050-12-0) and other halogenated quinoline derivatives. Key differences lie in substituent patterns, which influence physicochemical and biological properties.

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions CAS Number Key Features
This compound 2-Cl, 6-Cl, 3-(2-nitro)vinyl 182050-35-7 Enhanced lipophilicity; potential for π-stacking and halogen bonding .
E-2-Chloro-3-(2-nitro)vinylquinoline 2-Cl, 3-(2-nitro)vinyl 182050-12-0 Reduced steric hindrance; higher solubility due to fewer Cl atoms .
Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate Complex substituents - Demonstrates intramolecular C–H⋯O/N interactions; antitumor potential .

Structural Implications

  • Electron-Withdrawing Effects: The nitrovinyl group in both compounds likely increases electrophilicity, making them reactive toward nucleophiles. However, the dichloro derivative’s additional Cl atom may further polarize the quinoline ring, affecting binding to biological targets .
  • Crystal Packing: Weak intramolecular interactions (e.g., C–H⋯π, π–π stacking) stabilize the crystal lattice in similar quinoline derivatives, as seen in ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate .

Research Findings and Limitations

  • Synthesis: Current methods for analogous quinolines involve condensation reactions (e.g., DMF/KOtBu/THF systems), but optimized routes for this compound remain undocumented .
  • Data Gaps: Detailed pharmacokinetic or toxicity studies for these specific compounds are absent in the literature. Inferences are drawn from structurally related quinolines .
  • Computational Predictions : Molecular docking studies suggest that the dichloro derivative’s Cl atoms could enhance binding to hydrophobic enzyme pockets, while the nitrovinyl group may participate in hydrogen bonding .

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